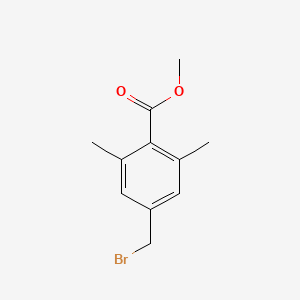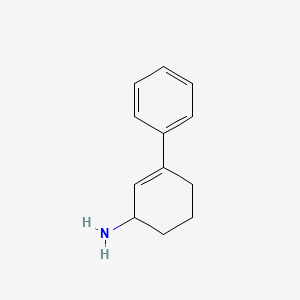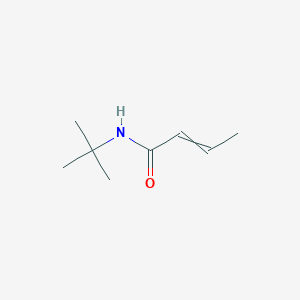
N-tert-Butylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butylbut-2-enamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly notable for its tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-tert-Butylbut-2-enamide can be synthesized through several methods. One common method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions . Another method uses tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C . These methods are efficient and provide high yields of the desired amide.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids . This method is favored for its atomic economy and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-Butylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction of this compound using hydride reagents like LiAlH4 results in the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to nitriles.
Major Products:
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Nitriles or other substituted amides.
Applications De Recherche Scientifique
N-tert-Butylbut-2-enamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of N-tert-Butylbut-2-enamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
N-tert-Butylacetamide: Similar in structure but with an acetyl group instead of a butenyl group.
N-tert-Butylbenzamide: Contains a benzyl group, offering different reactivity and applications.
N-tert-Butylformamide: A simpler amide with a formyl group.
Uniqueness: N-tert-Butylbut-2-enamide is unique due to its butenyl group, which provides additional reactivity compared to simpler amides. The presence of the double bond in the butenyl group allows for further functionalization and diverse chemical transformations .
Propriétés
Numéro CAS |
116071-20-6 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
N-tert-butylbut-2-enamide |
InChI |
InChI=1S/C8H15NO/c1-5-6-7(10)9-8(2,3)4/h5-6H,1-4H3,(H,9,10) |
Clé InChI |
MKNFUPBPNVFSGF-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

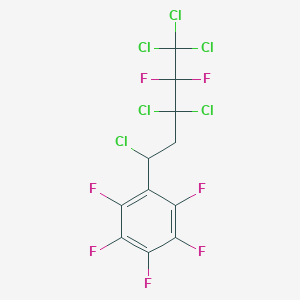
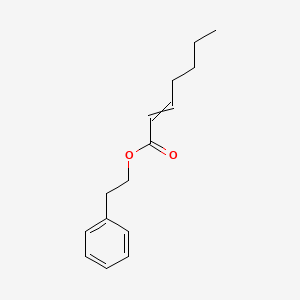
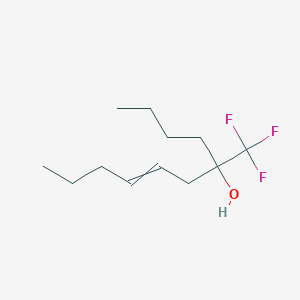

![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)

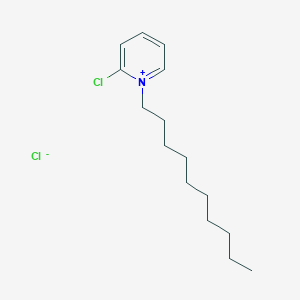

![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
